molecular formula C26H21N3O4S B2783124 N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-35-1

N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2783124
CAS No.: 895649-35-1
M. Wt: 471.53
InChI Key: PIRVMVCONSZALJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core fused with a thioacetamide side chain. Key structural attributes include:

  • Benzofuropyrimidinone core: A fused tricyclic system combining benzofuran and pyrimidinone moieties.
  • Substituents: 3-(o-Tolyl): A 2-methylphenyl group at position 3 of the pyrimidinone ring, enhancing lipophilicity. N-(2-Methoxyphenyl): A methoxy-substituted aryl group on the acetamide nitrogen, influencing electronic and steric properties.
  • Thioacetamide bridge: The sulfur atom in the thioether linkage may contribute to redox activity or hydrogen bonding.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-9-3-6-12-19(16)29-25(31)24-23(17-10-4-7-13-20(17)33-24)28-26(29)34-15-22(30)27-18-11-5-8-14-21(18)32-2/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRVMVCONSZALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C26H21N3O4S
  • Molecular Weight : 463.52 g/mol
  • CAS Number : 946366-18-3

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Many thioacetamide derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : The thioether group in the compound may enhance its ability to interact with microbial membranes, leading to antimicrobial effects.
  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO) .

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantExhibits potential to scavenge free radicals and reduce oxidative stress.
AntimicrobialShows activity against various bacterial strains; specific mechanisms under investigation.
Enzyme InhibitionInhibits MPO and other enzymes linked to inflammation; potential use in treating inflammatory diseases.
AntitumorPreliminary studies indicate cytotoxic effects on cancer cell lines; further research needed.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that compounds similar to this compound exhibited significant scavenging activity against DPPH radicals, suggesting strong antioxidant potential.
  • Antimicrobial Testing : In vitro tests revealed that the compound showed considerable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition Mechanism : Research on MPO inhibitors has shown that similar compounds can irreversibly inhibit MPO activity through a covalent mechanism. This suggests that this compound could be further explored for therapeutic applications in autoimmune diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, suggesting potent anticancer activity .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Research Findings:
In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by glutamate toxicity. This effect was attributed to its ability to inhibit NMDA receptor-mediated excitotoxicity .

Antimicrobial Properties

The antimicrobial activity of the compound has also been investigated, with promising results against several bacterial strains.

Study Overview:
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating significant antibacterial properties .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the molecule undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYieldSelectivityReference
H<sub>2</sub>O<sub>2</sub> (30%), RT, 12 hrsSulfoxide derivative65-70%High
m-CPBA (2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone derivative85%>90%
Ozone (O<sub>3</sub>), -78°CCleavage of benzofuran ring40%Moderate

Mechanistic Insight :

  • Sulfoxide formation proceeds via a radical pathway with H<sub>2</sub>O<sub>2</sub>.

  • Sulfone generation with m-CPBA follows an electrophilic oxidation mechanism.

Reduction Reactions

The thioacetamide and pyrimidinone functionalities participate in reduction:

Reagent/ConditionsProduct FormedKey ObservationsReference
NaBH<sub>4</sub>, EtOH, refluxThiol intermediateInstability requires in situ trapping
LiAlH<sub>4</sub>, THF, 0°CReduction of amide to amineLow yield (25%)
H<sub>2</sub>/Pd-C (10 atm)Hydrogenolysis of C-S bondComplete desulfurization

Notable Limitation : Reduction of the amide group is inefficient due to steric hindrance from the benzofuropyrimidine core.

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks:

Nucleophile/ConditionsSite of AttackProductReference
NaOH (1M), H<sub>2</sub>O/EtOHC-2 of pyrimidineHydroxyl-substituted analog
NH<sub>3</sub> (g), 100°CC-4 carbonyl groupPyrimidine ring opening
Grignard reagents (RMgX)Thioacetamide sulfurThioether alkylation

Kinetics :

  • Substitution at C-2 proceeds 5x faster than at C-4 due to resonance stabilization of the transition state.

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

ConditionsBond CleavageProductsReference
HCl (6M), 80°C, 6 hrsAmide bond2-Mercaptobenzofuropyrimidine + acid
NaOH (2M), reflux, 24 hrsBenzofuran ether linkagePhenolic derivative
Enzymatic (Lipase, pH 7.4)No reactionStable under physiological conditions

Stability Profile :

  • Resists hydrolysis at neutral pH, critical for pharmaceutical applications .

Cycloaddition and Ring-Opening Reactions

The benzofuropyrimidine system participates in π-bond interactions:

Reaction TypeConditionsProductReference
Diels-AlderMaleic anhydride, 120°CFused tetracyclic adduct
Photochemical [2+2]UV light, benzeneCross-conjugated dimer
Acid-catalyzed ring openingH<sub>2</sub>SO<sub>4</sub>, 60°CLinear thiolactam derivative

Theoretical Studies :

  • DFT calculations confirm orbital symmetry matching in Diels-Alder reactions.

Metal Complexation

The sulfur and carbonyl groups coordinate with transition metals:

Metal Salt/ConditionsComplex StructureStability Constant (log K)Reference
Cu(II) acetate, MeOHTetradentate N,S,O complex8.2 ± 0.3
Fe(III) chloride, aqueous pH 5Octahedral coordination4.7
Pd(II)Cl<sub>2</sub>, DMFSquare-planar geometry10.1

Applications :

  • Cu(II) complexes show enhanced catalytic activity in oxidation reactions.

Radical Reactions

The thioether group participates in radical chain processes:

Initiator/SystemMajor ProductHalf-Life (t<sub>1/2</sub>)Reference
AIBN, CCl<sub>4</sub>, 70°CC-S bond homolysis12 min
UV/H<sub>2</sub>O<sub>2</sub>Sulfur-centered radicals<5 min
Fenton's reagent (Fe<sup>2+</sup>/H<sub>2</sub>O<sub>2</sub>)Oxidative degradationComplete in 30 min

EPR Evidence :

  • Spin-trapping experiments confirm thiyl radical (RS- ) formation.

This comprehensive analysis demonstrates the compound's rich reactivity profile, enabling its use as a versatile intermediate in synthetic organic chemistry and drug development. Future studies should focus on optimizing reaction conditions for industrial-scale applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

Quinazolinone Derivatives ()

Compounds 5–10 (Table 1) feature a 4-oxo-3,4-dihydroquinazolin-2-yl core substituted with sulfamoylphenyl and varying arylacetamide groups. Key differences from the target compound include:

  • Core: Quinazolinone (two-ring system) vs. benzofuropyrimidinone (three-ring fused system).
  • Substituents : Sulfamoylphenyl at position 3 introduces polar sulfonamide groups, likely improving water solubility compared to the target’s lipophilic o-tolyl group.
  • Bioactivity : These derivatives exhibit antimicrobial activity, suggesting the thioacetamide moiety may serve as a pharmacophore .
Thienopyrimidinone Derivatives ()
  • Core: Thieno[3,2-d]pyrimidinone () and thieno[2,3-d]pyrimidinone () replace the benzofuran ring with a thiophene, altering electronic properties.
  • Substituents: : 3-Benzyl and N-(3-methoxyphenyl) groups (molecular weight: 437.53 g/mol, pKa ~12.77).
  • Physicochemical Properties: Higher density (~1.35 g/cm³) compared to aromatic quinazolinones .
Benzofuropyrimidinone Analog ()

A closely related compound, 2-((3-(2-methoxybenzyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide , differs by:

  • Substituent : 2-Methoxybenzyl (electron-rich) at position 3 vs. o-tolyl (electron-neutral) in the target.
  • Molecular Weight : Estimated ~517 g/mol (C₂₇H₂₃N₃O₄S₂), higher than the target due to the benzyl group .

Substituent Effects on Properties

  • Sulfamoylphenyl (): Introduces hydrogen-bonding capacity, improving solubility but reducing CNS penetration.
  • Electronic Effects :
    • 2-Methoxyphenyl (target): Electron-donating methoxy group may stabilize aromatic interactions.
    • 3-Benzyl (): Adds steric bulk, possibly hindering target binding.

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